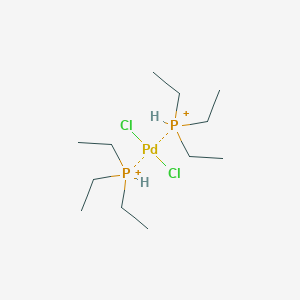
Dichloro bis(triethylphosphine) palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro bis(triethylphosphine) palladium(II) is an organometallic compound that features palladium coordinated with two chloride ions and two triethylphosphine ligands. This compound is widely used in various catalytic processes, particularly in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro bis(triethylphosphine) palladium(II) can be synthesized through the reaction of palladium(II) chloride with triethylphosphine in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as ethanol or acetone, followed by the addition of triethylphosphine. The mixture is then heated to facilitate the formation of the desired complex. The reaction can be represented as follows:
PdCl2+2P(C2H5)3→PdCl2(P(C2H5)3)2
Industrial Production Methods
Industrial production of dichloro bis(triethylphosphine) palladium(II) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro bis(triethylphosphine) palladium(II) undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the palladium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another.
Common Reagents and Conditions
Oxidative Addition: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base and a suitable solvent.
Reductive Elimination: This reaction often occurs under thermal conditions or in the presence of a reducing agent.
Substitution: Common reagents include phosphines, amines, and other ligands. The reaction conditions vary depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an aryl halide can produce an aryl-palladium complex, while substitution with a phosphine ligand can yield a new palladium-phosphine complex.
Wissenschaftliche Forschungsanwendungen
Dichloro bis(triethylphosphine) palladium(II) has numerous applications in scientific research, including:
Chemistry: It is widely used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of anticancer agents and other therapeutic compounds.
Industry: It is employed in the production of fine chemicals, polymers, and materials science applications.
Wirkmechanismus
The mechanism by which dichloro bis(triethylphosphine) palladium(II) exerts its effects involves several key steps:
Coordination: The palladium center coordinates with the ligands and substrates.
Oxidative Addition: The palladium center undergoes oxidative addition with the substrate, forming a palladium-substrate complex.
Transmetalation: The palladium-substrate complex undergoes transmetalation with another reagent, forming a new palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro bis(triphenylphosphine) palladium(II): This compound features triphenylphosphine ligands instead of triethylphosphine. It is also widely used in cross-coupling reactions.
Dichloro bis(tricyclohexylphosphine) palladium(II): This compound features tricyclohexylphosphine ligands and is used in similar catalytic applications.
Uniqueness
Dichloro bis(triethylphosphine) palladium(II) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The triethylphosphine ligands provide a different steric and electronic environment compared to other phosphine ligands, making it suitable for specific applications where other palladium complexes may not be as effective.
Eigenschaften
Molekularformel |
C12H32Cl2P2Pd+2 |
|---|---|
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
dichloropalladium;triethylphosphanium |
InChI |
InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2 |
InChI-Schlüssel |
ULYNIEUXPCUIEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[PH+](CC)CC.CC[PH+](CC)CC.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride](/img/structure/B13006780.png)
![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
![tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13006786.png)

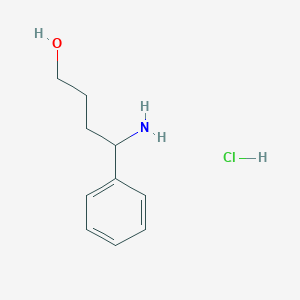

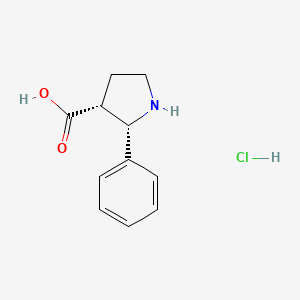

![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
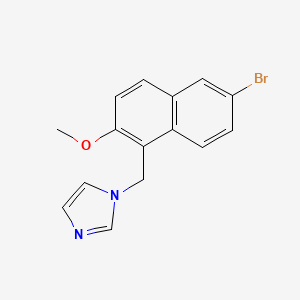
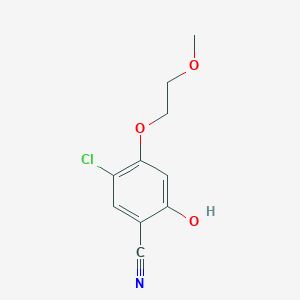
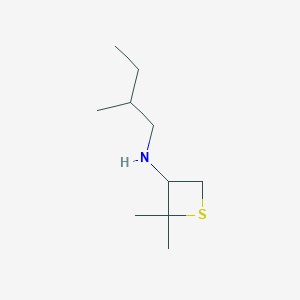
![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
